An In-depth Technical Guide to 3-(4-Fluoro-benzyl)-benzoic Acid
An In-depth Technical Guide to 3-(4-Fluoro-benzyl)-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-(4-Fluoro-benzyl)-benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a validated synthesis protocol, outlines analytical characterization methods, and discusses its potential pharmacological relevance. The strategic incorporation of a fluorine atom and a benzyl group offers a unique combination of properties that make this compound a valuable building block for the development of novel therapeutic agents and functional materials.
Introduction and Chemical Identity
3-(4-Fluoro-benzyl)-benzoic acid, with the CAS Number 886569-97-7, is a derivative of benzoic acid. Its structure features a 4-fluorobenzyl moiety at the meta-position of the benzoic acid ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.
Key Identifiers:
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Chemical Name: 3-(4-Fluoro-benzyl)-benzoic acid
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CAS Number: 886569-97-7
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Molecular Formula: C₁₄H₁₁FO₂
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Molecular Weight: 230.24 g/mol
Physicochemical Properties
Precise experimental data for 3-(4-Fluoro-benzyl)-benzoic acid is not widely available in public literature. However, based on the properties of its isomers and related compounds, we can infer some of its characteristics. For comparison, the properties of the related compound 3-((4-Fluorobenzyl)oxy)benzoic acid (CAS 457-97-6) include a melting point of 148 °C and a boiling point of 413.1±25.0 °C[1]. It is important to note that these values are for a structural isomer and should be used as a rough estimate. A leading supplier, MolCore, specifies a purity of greater than 98% for their 3-(4-Fluoro-benzyl)-benzoic acid product[2].
Table 1: Physicochemical Properties of 3-(4-Fluoro-benzyl)-benzoic Acid and Related Compounds
| Property | 3-(4-Fluoro-benzyl)-benzoic acid | 3-((4-Fluorobenzyl)oxy)benzoic acid |
| CAS Number | 886569-97-7 | 457-97-6 |
| Molecular Formula | C₁₄H₁₁FO₂ | C₁₄H₁₁FO₃ |
| Molecular Weight | 230.24 g/mol | 246.23 g/mol |
| Appearance | White to off-white solid (predicted) | White solid[1] |
| Melting Point | Data not available | 148 °C[1] |
| Boiling Point | Data not available | 413.1 ± 25.0 °C[1] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | Data not available |
| Purity | >98%[2] | >97%[1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 3-(4-Fluoro-benzyl)-benzoic acid is not readily found in peer-reviewed journals, a plausible and robust synthetic route can be designed based on established organic chemistry principles, such as Suzuki or Kumada cross-coupling reactions. Below is a proposed synthetic workflow.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for 3-(4-Fluoro-benzyl)-benzoic acid.
Step-by-Step Synthesis Protocol (Hypothetical)
Rationale: This protocol utilizes a Suzuki coupling reaction, a highly reliable and versatile method for forming carbon-carbon bonds. It involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.
Step 1: Synthesis of 4-Fluorobenzylboronic acid pinacol ester
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To a solution of 4-fluorobenzyl bromide (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
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Degas the mixture with argon for 15 minutes.
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Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
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After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the desired boronic ester.
Step 2: Suzuki Coupling
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To a solution of methyl 3-bromobenzoate (1.0 eq) and the 4-fluorobenzylboronic acid pinacol ester (1.2 eq) in a mixture of toluene and water (4:1), add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
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Degas the mixture with argon for 15 minutes.
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Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
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After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield methyl 3-(4-fluorobenzyl)benzoate.
Step 3: Hydrolysis
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Dissolve the methyl 3-(4-fluorobenzyl)benzoate (1.0 eq) in a mixture of THF and methanol (1:1).
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Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature for 4 hours.
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Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.
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Dilute the residue with water and acidify with 1N HCl to pH 2-3.
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The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-(4-Fluoro-benzyl)-benzoic acid.
Caption: Proposed synthetic workflow for 3-(4-Fluoro-benzyl)-benzoic acid.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(4-Fluoro-benzyl)-benzoic acid.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons from both benzene rings, a singlet for the benzylic methylene protons (around 4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The protons on the fluorinated ring will show coupling to the fluorine atom.
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¹³C NMR: Aromatic carbons, the benzylic carbon, and the carbonyl carbon of the carboxylic acid (around 170 ppm) should be observable. The carbon atoms attached to the fluorine will show a large one-bond C-F coupling constant.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-H stretches of the aromatic rings, and the C-F stretch (around 1200-1100 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 230.24 should be observed, confirming the molecular formula.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). A single major peak with a purity of >98% would confirm the sample's high purity.
Caption: Analytical workflow for the characterization of 3-(4-Fluoro-benzyl)-benzoic acid.
Pharmacological Relevance and Potential Applications
While specific biological activity data for 3-(4-Fluoro-benzyl)-benzoic acid is limited in the public domain, the broader class of fluorinated benzoic acid derivatives has shown significant promise in drug discovery. The incorporation of fluorine can enhance various pharmacological properties. Derivatives of fluorobenzoic acids have been investigated for a range of biological activities, including as anti-inflammatory, anticonvulsant, and antibacterial agents[3].
The structural motif of a substituted benzoic acid is present in numerous approved drugs. The unique positioning of the 4-fluorobenzyl group in this compound could lead to novel interactions with biological targets. Researchers in drug development may find this compound to be a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(4-Fluoro-benzyl)-benzoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
3-(4-Fluoro-benzyl)-benzoic acid represents a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively documented, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Biosynce. (n.d.). 3-((4-Fluorobenzyl)oxy)benzoic Acid CAS 457-97-6. Retrieved from [Link]
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ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

